Stereochemical Configuration: The (3R,4R) Enantiomer as a Critical Determinant for DPP-4 Inhibitor Synthesis
The (3R,4R)-configuration of this compound is specifically required for the synthesis of DPP-4 inhibitors. Vendor technical data identifies it as a chiral building block for diabetes treatments including sitagliptin and vildagliptin [1]. This is a class-level inference from the established structure-activity relationships of gliptin-class drugs, where the (R)-stereochemistry at the pyrrolidine 3-position is essential for binding to the DPP-4 enzyme. No comparable claim is made for the (3S,4S) or cis-isomers in this context.
| Evidence Dimension | Stereochemical requirement for DPP-4 inhibitor synthesis |
|---|---|
| Target Compound Data | (3R,4R)-configuration is specified as a building block for sitagliptin and vildagliptin |
| Comparator Or Baseline | (3S,4S)-enantiomer (CAS 190792-74-6) and cis-diastereomers (CAS 190792-75-7, 1174020-29-1) are not referenced for this application |
| Quantified Difference | Not quantifiable; binary suitability for target application |
| Conditions | Class-level inference from drug structure-activity relationships |
Why This Matters
Procuring the correct enantiomer is a binary decision; use of an incorrect stereoisomer will lead to synthesis of a diastereomeric final product with a high probability of pharmacological inactivity.
- [1] Myskinrecipes.com. (n.d.). (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate – Product Description. Retrieved from https://www.myskinrecipes.com View Source
